molecular formula C3H5Br2Cl B165209 Fumazone CAS No. 96-12-8

Fumazone

Cat. No.: B165209
CAS No.: 96-12-8
M. Wt: 236.33 g/mol
InChI Key: WBEJYOJJBDISQU-UHFFFAOYSA-N
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Description

Fumazone, also known as 1,2-dibromo-3-chloropropane, is an organic compound with the chemical formula C₃H₅Br₂Cl. It is a dense, colorless liquid that is primarily used as a soil fumigant and nematicide. This compound was widely used in agriculture to control nematodes that attack the roots of crops. due to its harmful effects on human health, including male sterility, its use has been heavily restricted and banned in many countries .

Mechanism of Action

ADMIN OF A SINGLE ORAL DOSE OF 1,2-DIBROMO-3-CHLOROPROPANE (DBCP) TO MALE RATS DECR HEPATIC MICROSOMAL CYTOCHROME P450 & B5 TO 45 AND 65% OF CONTROLS AFTER 48 HR. INCORPORATION OF DELTA-AMINOLEVULINIC ACID INTO PROTEIN, MICROSOMES & PROTEASE-TREATED MICROSOMES WAS DECR 88, 65, AND 70% OF RESPECTIVE CONTROL VALUE IN ANIMALS TREATED FOR 12 HR. ACTIVITY OF ALA-DEHYDRATASE ALSO DECR TO 75 AND 90% OF CONTROLS AT 24 AND 48 HR. THESE DATA SUGGEST AN INHIBITION OF HEME SYNTH OR AN ALTERATION IN HEME DEGRADATION MAY PLAY A ROLE IN DECR OF THE MICROSOMAL CYTOCHROMES FOLLOWING TREATMENT WITH DBCP.
Challenge of male rats with a single dose of 1,2-dibromo-3-chloropropane resulted in significant decr in cytochrome p450 in microsomes isolated from liver, kidney, testis, lung, & small intestine mucosa 48 hr after treatment. Lipid peroxidation was not found in hepatic microsomes. In liver tissue, treatment resulted in a decr in cytochrome p450 in both rough & smooth microsomal fractions and nuclei, but not in mitochondrial fractions. Mixed-function oxidase activities in hepatic microsomes decr in parallel with cytochrome p450 content. Thus, treatment with alkyl halides may preferentially affect isozymes of cytochrome p450.
The potential for 1,2-dibromo-3-chloropropane (DBCP) to reduce male fertility by acting at a site in the genital tract beyond the testis was evaluated in male rats. Doses of 10, 20, or 40 mg/kg DBCP given sc once daily for 7 days caused a dose-dependent redn in the metab of glucose to carbon dioxide by epididymal sperm, as measured in vitro. Conversion of glucose to lactate was not reduced, indicating inhibition of energy metab at a step postglycolysis. The direct addn of DBCP to epididymal sperm being incubated in vitro also inhibited the metab of glucose to CO2. Thus, DBCP may cause a nearly immediate infertility via a direct effect on posttesticular sperm. A possible mechanism of the infertility is inhibition by DBCP of glucose metab in the ejaculated sperm.
Subcutaneous administration of the nematocide, 1,2-dibromo-3-chloropropane (DBCP), to adult, male, fischer 344 rats transiently depleted hepatic and caput (head) epididymal nonprotein sulfhydryl contents. NPS concentrations in the testis and kidney were not lowered by DBCP. Liver, kidney and testis all exhibited increases in tissue nonprotein sulfhydryl concentrations 48 hr after treatment;  the effects were most prominent in the outer medullary section of the kidney 24 hr after treatment with 80 mg/kg of DBCP. The glutathione depleting agent diethyl maleate transiently lowered hepatic, renal and caput epididymal nonprotein sulfhydryl concentrationsin a dose and time dependent manner. Renal and caput epididymal nonprotein sulfhydryl contents were increased relative to control 24 hr after diethyl maleate treatment. Single sc injections of DBCP produced dose dependent lesions in the kidney, testis, caput epididymis and liver. Diethyl maleate treatment 90 min before DBCP treatment enhanced the nephrotoxic potency of DBCP as indicated by greater elevations of blood urea nitrogen and serum creatinine concentrations and by more severe renal tubular necrosis in diethyl maleate pretreated thanin vehicle controls, as determined 48 hr after DBCP exposure. Seminiferous tubular degeneration, as determined 48 hr post-DBCP treatment, was greater in rats pretreated with 600 mg/kg of diethyl maleate than in nonpretreated controls. When examined 16 days after DBCP treatment, however, the severity of testicular atrophy was virtually the same in rats pretreated with a lower dose of diethyl maleate (400 mg/kg) as in nonpretreated rats. These results indicate that DBCP is a depletor of hepatic and caput epididymal NPS in the acutely toxic dose range. Inasmuch as NPS concentrations were not lowered in two of the major target organs, kidney and testis, acute DBCP injury would not appear to be dependent on local glutathione depletion. However, the greater susceptibility of kidney and testis to DBCP injury after diethyl maleate pretreatment suggests an important role for nonprotein sulfhydryl, particularly those in the liver, in modulating DBCP toxicities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fumazone is synthesized through the halogenation of allyl chloride. The process involves the addition of bromine to allyl chloride in the presence of a catalyst, typically iron or aluminum chloride, to produce 1,2-dibromo-3-chloropropane. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale halogenation reactors where allyl chloride is continuously fed and reacted with bromine. The reaction mixture is then subjected to distillation to separate and purify the 1,2-dibromo-3-chloropropane. The process is designed to minimize the formation of by-products and ensure the efficient recovery of unreacted bromine and allyl chloride for reuse .

Chemical Reactions Analysis

Types of Reactions: Fumazone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Fumazone has been studied extensively for its applications in various fields:

Comparison with Similar Compounds

Fumazone is similar to other halogenated hydrocarbons such as:

Uniqueness: this compound’s unique combination of bromine and chlorine atoms gives it distinct chemical properties that make it effective as a nematicide. Its ability to penetrate soil and target nematodes at low concentrations sets it apart from other similar compounds .

Properties

IUPAC Name

1,2-dibromo-3-chloropropane
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InChI

InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2
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InChI Key

WBEJYOJJBDISQU-UHFFFAOYSA-N
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Canonical SMILES

C(C(CBr)Br)Cl
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Molecular Formula

C3H5Br2Cl
Record name 1,2-DIBROMO-3-CHLOROPROPANE
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DSSTOX Substance ID

DTXSID3020413
Record name 1,2-Dibromo-3-chloropropane
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Molecular Weight

236.33 g/mol
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Physical Description

1,2-dibromo-3-chloropropane appears as a colorless liquid. Denser than water. Flash point 170 °F. Boiling point 195 °F. Toxic by ingestion and inhalation. Used as a pesticide and fumigant., Dense yellow or amber liquid with a pungent odor at high concentrations. [pesticide] [Note: A solid below 43 degrees F.] [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR. TECHNICAL-GRADE PRODUCT: AMBER-TO-DARK BROWN LIQUID., Dense yellow or amber liquid with a pungent odor at high concentrations., Dense yellow or amber liquid with a pungent odor at high concentrations. [pesticide] [Note: A solid below 43 °F.]
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Boiling Point

385 °F at 760 mmHg (NTP, 1992), 164.5 °C at 300 mm Hg, 196 °C, 384 °F
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Flash Point

170 °F (NTP, 1992), 170 °F (OPEN CUP), 77 °C o.c., 170 °F (open cup), (oc) 170 °F
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Solubility

less than 0.1 mg/mL at 64 °F (NTP, 1992), MISCIBLE IN ALIPHATIC AND AROMATIC HYDROCARBONS, MISCIBLE WITH OILS, DICHLOROPROPANE, ISOPROPYL ALCOHOL, 0.1% wt/wt in water, Miscible with acetone, In water= 1230 mg/l at 20 °C, Solubility in water, g/l at 20 °C: 1.2 (poor), 0.1%
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Density

2.08 at 68 °F (NTP, 1992) - Denser than water; will sink, 2.08 AT 20 °C/20 °C, Relative density (water = 1): 2.1, 2.05
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Vapor Density

2.09 at 14 °C, Relative vapor density (air = 1): 8.16
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Vapor Pressure

0.8 mmHg at 70 °F (NTP, 1992), 0.8 [mmHg], 0.58 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 77, 0.8 mmHg
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Mechanism of Action

ADMIN OF A SINGLE ORAL DOSE OF 1,2-DIBROMO-3-CHLOROPROPANE (DBCP) TO MALE RATS DECR HEPATIC MICROSOMAL CYTOCHROME P450 & B5 TO 45 AND 65% OF CONTROLS AFTER 48 HR. INCORPORATION OF DELTA-AMINOLEVULINIC ACID INTO PROTEIN, MICROSOMES & PROTEASE-TREATED MICROSOMES WAS DECR 88, 65, AND 70% OF RESPECTIVE CONTROL VALUE IN ANIMALS TREATED FOR 12 HR. ACTIVITY OF ALA-DEHYDRATASE ALSO DECR TO 75 AND 90% OF CONTROLS AT 24 AND 48 HR. THESE DATA SUGGEST AN INHIBITION OF HEME SYNTH OR AN ALTERATION IN HEME DEGRADATION MAY PLAY A ROLE IN DECR OF THE MICROSOMAL CYTOCHROMES FOLLOWING TREATMENT WITH DBCP., Challenge of male rats with a single dose of 1,2-dibromo-3-chloropropane resulted in significant decr in cytochrome p450 in microsomes isolated from liver, kidney, testis, lung, & small intestine mucosa 48 hr after treatment. Lipid peroxidation was not found in hepatic microsomes. In liver tissue, treatment resulted in a decr in cytochrome p450 in both rough & smooth microsomal fractions and nuclei, but not in mitochondrial fractions. Mixed-function oxidase activities in hepatic microsomes decr in parallel with cytochrome p450 content. Thus, treatment with alkyl halides may preferentially affect isozymes of cytochrome p450., The potential for 1,2-dibromo-3-chloropropane (DBCP) to reduce male fertility by acting at a site in the genital tract beyond the testis was evaluated in male rats. Doses of 10, 20, or 40 mg/kg DBCP given sc once daily for 7 days caused a dose-dependent redn in the metab of glucose to carbon dioxide by epididymal sperm, as measured in vitro. Conversion of glucose to lactate was not reduced, indicating inhibition of energy metab at a step postglycolysis. The direct addn of DBCP to epididymal sperm being incubated in vitro also inhibited the metab of glucose to CO2. Thus, DBCP may cause a nearly immediate infertility via a direct effect on posttesticular sperm. A possible mechanism of the infertility is inhibition by DBCP of glucose metab in the ejaculated sperm., Subcutaneous administration of the nematocide, 1,2-dibromo-3-chloropropane (DBCP), to adult, male, fischer 344 rats transiently depleted hepatic and caput (head) epididymal nonprotein sulfhydryl contents. NPS concentrations in the testis and kidney were not lowered by DBCP. Liver, kidney and testis all exhibited increases in tissue nonprotein sulfhydryl concentrations 48 hr after treatment; the effects were most prominent in the outer medullary section of the kidney 24 hr after treatment with 80 mg/kg of DBCP. The glutathione depleting agent diethyl maleate transiently lowered hepatic, renal and caput epididymal nonprotein sulfhydryl concentrationsin a dose and time dependent manner. Renal and caput epididymal nonprotein sulfhydryl contents were increased relative to control 24 hr after diethyl maleate treatment. Single sc injections of DBCP produced dose dependent lesions in the kidney, testis, caput epididymis and liver. Diethyl maleate treatment 90 min before DBCP treatment enhanced the nephrotoxic potency of DBCP as indicated by greater elevations of blood urea nitrogen and serum creatinine concentrations and by more severe renal tubular necrosis in diethyl maleate pretreated thanin vehicle controls, as determined 48 hr after DBCP exposure. Seminiferous tubular degeneration, as determined 48 hr post-DBCP treatment, was greater in rats pretreated with 600 mg/kg of diethyl maleate than in nonpretreated controls. When examined 16 days after DBCP treatment, however, the severity of testicular atrophy was virtually the same in rats pretreated with a lower dose of diethyl maleate (400 mg/kg) as in nonpretreated rats. These results indicate that DBCP is a depletor of hepatic and caput epididymal NPS in the acutely toxic dose range. Inasmuch as NPS concentrations were not lowered in two of the major target organs, kidney and testis, acute DBCP injury would not appear to be dependent on local glutathione depletion. However, the greater susceptibility of kidney and testis to DBCP injury after diethyl maleate pretreatment suggests an important role for nonprotein sulfhydryl, particularly those in the liver, in modulating DBCP toxicities.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
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Impurities

Technical grade DBCP has been shown to contain up to 10% impurities, incl epichlorohydrin and allyl chloride. ... Epichlorohydrin is added intentionally as a stabilizer.
Record name 1,2-DIBROMO-3-CHLOROPROPANE
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Color/Form

Colorless liquid when pure

CAS No.

96-12-8, 67708-83-2
Record name 1,2-DIBROMO-3-CHLOROPROPANE
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Melting Point

43 °F (NTP, 1992), 5 °C, 6 °C, 43 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
Fumazone
Reactant of Route 2
Fumazone
Reactant of Route 3
Fumazone
Reactant of Route 4
Fumazone
Reactant of Route 5
Fumazone
Reactant of Route 6
Fumazone
Customer
Q & A

Q1: What is the primary use of 1,2-dibromo-3-chloropropane (Fumazone) and how does it work?

A1: 1,2-dibromo-3-chloropropane, commercially known as this compound or Nemagon, is primarily used as a soil fumigant to control nematodes [, ]. While the exact mechanism of action is not fully elucidated in the provided research, it is suggested that 1,2-dibromo-3-chloropropane acts as a nematocide by directly killing the nematodes in the soil, thereby preventing damage to the roots of crops like citrus [, ] and bananas [, ].

Q2: Is there evidence that 1,2-dibromo-3-chloropropane is effective against different types of nematodes?

A2: Yes, research indicates that 1,2-dibromo-3-chloropropane effectively controls various nematode species. Studies demonstrate its efficacy against root-knot nematodes (Meloidogyne hapla and Meloidogyne incognita) [, ], clover cyst nematodes (Heterodera trifolii) [], soybean cyst nematodes (Heterodera glycines) [], and the grape phylloxera (Phylloxera vitifoliae) [].

Q3: How is the effectiveness of 1,2-dibromo-3-chloropropane as a soil fumigant influenced by environmental factors?

A3: Research on the grape phylloxera suggests that the efficacy of 1,2-dibromo-3-chloropropane is influenced by temperature and soil moisture []. Its nematocidal activity increases with higher temperatures (up to a certain point) and is more pronounced in soil with higher moisture content []. Additionally, the presence of soil air space can impact the efficiency of 1,2-dibromo-3-chloropropane and other fumigants like Telone [].

Q4: Are there any concerns regarding the safety of 1,2-dibromo-3-chloropropane?

A4: Yes, there are significant concerns regarding the safety of 1,2-dibromo-3-chloropropane. Studies show that exposure to 1,2-dibromo-3-chloropropane, even at low concentrations, can lead to severe health issues []. Animal studies have linked it to various cancers in rats and mice, including tumors of the nasal cavity, tongue, lung, and adrenal glands []. Additionally, there's documented evidence of 1,2-dibromo-3-chloropropane causing sterility in humans, as seen in the lawsuit filed by Costa Rican banana plantation workers against Dow Chemical and Shell Oil [].

Q5: Have any alternative nematicides been investigated for their efficacy in comparison to 1,2-dibromo-3-chloropropane?

A5: Yes, research has explored alternative nematicides. Studies investigated Aldicarb and Aldoxycarb as potential replacements for 1,2-dibromo-3-chloropropane in banana plantations [, ]. These alternatives showed promising results in controlling nematode populations and improving banana yields [, ].

Q6: Are there any studies investigating the impact of 1,2-dibromo-3-chloropropane on non-target organisms?

A6: While the provided research primarily focuses on the efficacy of 1,2-dibromo-3-chloropropane against nematodes, one study mentions the growth of nematode-trapping fungi on media containing 1,2-dibromo-3-chloropropane (this compound 75EC) and Hostathion 5G []. This suggests ongoing research interest in understanding the broader ecological impacts of 1,2-dibromo-3-chloropropane.

Q7: What is the current status of 1,2-dibromo-3-chloropropane use in agriculture?

A7: While the provided research dates back to the latter half of the 20th century, the information regarding the lawsuit against Dow Chemical and Shell Oil in 1984 [] suggests that the use of 1,2-dibromo-3-chloropropane came under scrutiny due to its severe health risks. It's important to note that due to its established carcinogenicity and other adverse health effects, the use of 1,2-dibromo-3-chloropropane has likely been restricted or banned in many countries.

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